Bienvenue dans la boutique en ligne BenchChem!

Pro-pam

Blood-Brain Barrier CNS Delivery Pharmacokinetics

Pro-pam (N-methyl-1,6-dihydropyridine-2-carbaldoxime hydrochloride) is a dihydropyridine prodrug of the established organophosphate antidote pralidoxime (2-PAM). This compound is designed to address the critical limitation of 2-PAM—its inability to cross the blood-brain barrier (BBB) and reactivate acetylcholinesterase (AChE) in the central nervous system (CNS).

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 57619-29-1
Cat. No. B1241243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-pam
CAS57619-29-1
Synonyms1-methyl-1,6-dihydropyridine-2-carbaldoxime
Pro-PAM
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCN1CC=CC=C1C=NO.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-4,6,10H,5H2,1H3;1H/b8-6+;
InChIKeyREIIOHUYMPSAPS-WVLIHFOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pro-pam (CAS 57619-29-1) Compound Overview: A Brain-Penetrant Prodrug of Pralidoxime for Organophosphate Countermeasure Research


Pro-pam (N-methyl-1,6-dihydropyridine-2-carbaldoxime hydrochloride) is a dihydropyridine prodrug of the established organophosphate antidote pralidoxime (2-PAM) [1]. This compound is designed to address the critical limitation of 2-PAM—its inability to cross the blood-brain barrier (BBB) and reactivate acetylcholinesterase (AChE) in the central nervous system (CNS) [2]. Pro-pam achieves this through its increased lipophilicity relative to 2-PAM, allowing it to penetrate the BBB where it is then enzymatically converted into the active 2-PAM moiety [1].

Why Pro-pam (CAS 57619-29-1) Cannot Be Interchanged with Standard Oximes in CNS-Targeted Organophosphate Poisoning Research


Direct substitution of Pro-pam with the parent compound 2-PAM or other oximes like obidoxime is not scientifically justified due to their fundamentally different blood-brain barrier permeability profiles and resultant CNS activity. Standard oximes, being highly polar and permanently charged at physiological pH, exhibit negligible brain penetration, with 2-PAM achieving brain levels only about 10% of its blood concentration [1]. This results in effective reactivation of peripheral AChE but leaves CNS AChE substantially inhibited, contributing to long-term neurological deficits [1]. Pro-pam, as a lipophilic prodrug, was specifically designed to overcome this limitation, leading to a significant increase in CNS delivery of the active 2-PAM species [2].

Quantitative Differentiation Evidence for Pro-pam (CAS 57619-29-1) vs. Pralidoxime (2-PAM): A Procurement-Focused Data Guide


Brain Delivery: 13-Fold Increase in CNS 2-PAM Concentration vs. Direct 2-PAM Administration

Pro-pam administration results in an average 13-fold higher concentration of the active 2-PAM moiety in the brain compared to direct administration of 2-PAM, as determined by quantitative tissue distribution studies [1]. The comparator (2-PAM) exhibits severely restricted BBB penetration, with brain levels reported to be approximately 10% of concomitant blood concentrations [2]. This differential is the primary rationale for Pro-pam's development and selection in CNS-focused organophosphate countermeasure research [1].

Blood-Brain Barrier CNS Delivery Pharmacokinetics Prodrug Activation

Peripheral Efficacy: Comparable Symptom Amelioration and Blood ChE Reactivation to Pralidoxime

In head-to-head comparative studies against multiple organophosphate insecticides (Dichlorvos, Fenthion, Fenitrothion, Pyridaphenthion), Pro-pam lightened toxic symptoms and reactivated blood cholinesterase (ChE) to the same level as the comparator, 2-PAM (pralidoxime) [1]. There was no statistically significant difference in the antidotal action between Pro-pam and 2-PAM, with both oximes showing the same reactivation level of blood ChE and identical recovery patterns of serum ChE isoenzymes [1]. This establishes that Pro-pam is not superior to 2-PAM in the periphery but maintains equivalent efficacy.

Organophosphate Poisoning Antidotal Efficacy Cholinesterase Reactivation Insecticide Toxicity

Cytotoxicity Profile: Pro-pam Exhibits Significantly Greater In Vitro Toxicity than 2-PAM

In vitro studies on human SH-SY5Y neuroblastoma cells demonstrate that Pro-pam (pro-2-PAM) exhibits markedly greater cytotoxicity than the parent compound 2-PAM [1]. At a concentration of 200 μM, Pro-pam reduced cell viability to 13% of control, whereas 2-PAM showed little to no effect on viability at the same concentration [1]. This differential toxicity is a critical consideration for dosing and safety assessment in research applications, as Pro-pam has been noted in the patent literature to be 'more toxic than 2-PAM' [2].

Neurotoxicity Cell Viability Cytotoxicity Safety Pharmacology

CNS Reactivation: Pro-pam Reactivates Brain AChE While 2-PAM Does Not

In vivo studies demonstrate that Pro-pam significantly increases activity of DFP-inhibited acetylcholinesterase in the brain, a property not shared by 2-PAM which is unable to cross the BBB [1]. In contrast, neither Pro-pam nor 2-PAM could reactivate brain ChE in rats poisoned with certain organophosphate insecticides (Pyridaphenthion, Fenitrothion) when examined 2-3 hours post-poisoning [2]. This indicates that the CNS reactivation benefit of Pro-pam is dependent on both the specific organophosphate agent and the time course of enzyme aging [1][2].

Brain AChE Reactivation Central Nervous System Nerve Agent Antidotes Prodrug Activation

High-Value Research Applications for Pro-pam (CAS 57619-29-1) Based on Quantitative Differentiation Data


CNS-Selective Organophosphate Countermeasure Research and Blood-Brain Barrier Penetration Studies

Pro-pam is ideally suited for research programs focused on CNS protection against organophosphate nerve agents and pesticides, where standard oximes like 2-PAM are ineffective due to poor BBB penetration. Its demonstrated 13-fold increase in brain delivery of 2-PAM over direct 2-PAM administration [1] makes it the preferred tool for investigating CNS AChE reactivation, preventing OP-induced seizures, and mitigating long-term neurological sequelae of OP exposure. Studies have confirmed that Pro-pam can prevent electroencephalographic seizure activity and reactivate CNS AChE in guinea pigs after OP exposure [2].

Prodrug Activation and Brain Drug Delivery Model Systems

Pro-pam serves as a valuable model compound for studying the principles of dihydropyridine-based prodrug delivery to the CNS. Its quantitative in vivo conversion to 2-PAM, the 13-fold enhanced brain delivery, and the subsequent reactivation of brain AChE [1] provide a robust experimental system for investigating prodrug kinetics, enzymatic activation within the CNS, and the relationship between lipophilicity and BBB penetration. This compound is particularly useful in academic and industrial settings focused on developing novel CNS drug delivery technologies.

Comparative Toxicology and Safety Pharmacology of Oxime Antidotes

The well-documented differential toxicity profile of Pro-pam—exhibiting significantly greater cytotoxicity than 2-PAM at equivalent concentrations (13% vs. near-control viability at 200 μM in SH-SY5Y cells) [1]—makes it a critical reference compound for toxicology studies of oxime antidotes. Research programs aimed at understanding the balance between CNS penetration and cytotoxicity in antidote development, or those investigating mechanisms of oxime-induced neurotoxicity, will find Pro-pam an essential comparator. Its known higher toxicity relative to 2-PAM [2] is a key consideration for any in vivo study design.

Organophosphate Antidote Discovery and Structure-Activity Relationship (SAR) Studies

In SAR and drug discovery campaigns targeting novel CNS-penetrant oxime reactivators, Pro-pam is a necessary baseline comparator. Its quantified CNS delivery advantage (13-fold over 2-PAM) [1] and its well-characterized efficacy equivalence to 2-PAM in peripheral tissues [2] provide a benchmark against which new chemical entities can be measured. Researchers developing next-generation antidotes must demonstrate superior CNS penetration, lower toxicity, or broader agent spectrum relative to Pro-pam to justify further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pro-pam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.